![molecular formula C20H19NO2S B2725228 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396883-69-4](/img/structure/B2725228.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for catalyzing the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study detailed the synthesis, X-ray structure, antimicrobial activity, and molecular docking studies of a related thiophene-carboxamide derivative, showcasing its effective antibacterial activity and potential binding with lung cancer proteins (Cakmak et al., 2022).
Antimicrobial and Antifungal Activities
- N-Alkoxyphenylhydroxynaphthalenecarboxamides and their antimycobacterial activity were explored, revealing compounds with activity comparable to or higher than rifampicin, indicating their potential as antimycobacterial agents (Goněc et al., 2016).
- Another study synthesized and characterized N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, demonstrating their antibacterial and antimycobacterial activities, with some compounds showing higher activity than standards such as ampicillin or rifampicin (Goněc et al., 2015).
Antioxidant Activity
- The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their antioxidant activities were investigated, identifying compounds with potent antioxidant capabilities (Tumosienė et al., 2019).
Anti-inflammatory and Analgesic Activities
- A study focused on the synthesis of 2-(aryl)-5-(arylidene)-4-thiazolidinone derivatives, evaluating their analgesic and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of such compounds (Deep et al., 2012).
Histone Deacetylase Inhibitors for Cancer Therapy
- The design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors were reported, indicating significant potential in cancer therapy (Jiao et al., 2009).
Immunomodulatory Effects
- Novel butenamides with immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes were synthesized, showcasing the potential for modulating immune responses (Axton et al., 1992).
Wirkmechanismus
Target of Action
The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
The mode of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Based on the known activities of some thiophene derivatives, it could potentially have anticancer, anti-inflammatory, or antimicrobial effects . .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)17-11-12-24-13-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKDJKBYWBSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

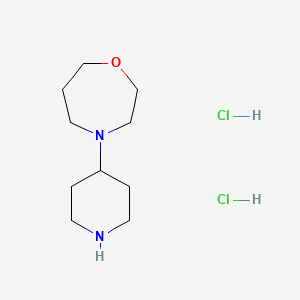

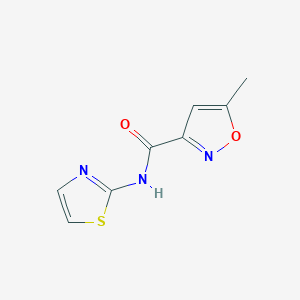
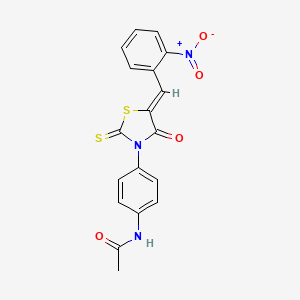
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
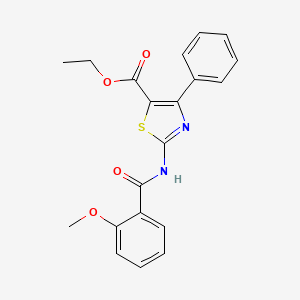
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)
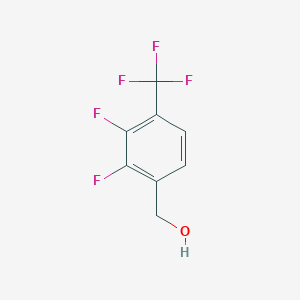
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)
![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)
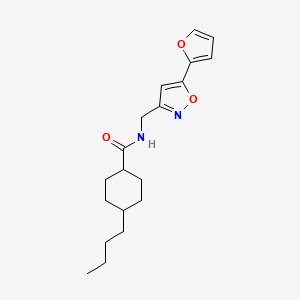
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2725167.png)